Cas no 55812-80-1 (Windaus Ketone)

Windaus Ketone 化学的及び物理的性質
名前と識別子
-
- Windaus Ketone
- (1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
- CS-0005989
- (1R,3aR,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-one
- starbld0014473
- HY-52121
- (1R,3aR,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-one
- E80839
- 55812-80-1
- (1R,3aR,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one
- 4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-, (1R,3aR,7aR)-
- SCHEMBL14489185
- DTXSID10453987
- DA-68703
-
- インチ: InChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1
- InChIKey: VJIOBQLKFJUZJB-IBOOZMTFSA-N
- SMILES: CC(C)[C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@H]2C(=O)CCC[C@]12C
計算された属性
- 精确分子量: 276.24500
- 同位素质量: 276.245315640g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 381
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- XLogP3: 5.4
じっけんとくせい
- PSA: 17.07000
- LogP: 5.25630
Windaus Ketone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076016-100mg |
(1R,3aR,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-one |
55812-80-1 | 96% | 100mg |
¥3360 | 2023-04-13 | |
TRC | W498900-50mg |
Windaus Ketone |
55812-80-1 | 50mg |
$ 184.00 | 2023-09-05 | ||
TRC | W498900-100mg |
Windaus Ketone |
55812-80-1 | 100mg |
$345.00 | 2023-05-17 | ||
TRC | W498900-250mg |
Windaus Ketone |
55812-80-1 | 250mg |
$810.00 | 2023-05-17 | ||
TRC | W498900-500mg |
Windaus Ketone |
55812-80-1 | 500mg |
$1453.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-475622-50 mg |
Windaus Ketone, |
55812-80-1 | 50mg |
¥2,858.00 | 2023-07-10 | ||
Aaron | AR00DFPB-25mg |
Windaus ketone |
55812-80-1 | 98% | 25mg |
$193.00 | 2025-01-24 | |
MedChemExpress | HY-52121-10mM*1 mL in DMSO |
Windaus ketone |
55812-80-1 | 98.37% | 10mM*1 mL in DMSO |
¥440 | 2024-07-24 | |
Aaron | AR00DFPB-5mg |
Windaus ketone |
55812-80-1 | 98% | 5mg |
$62.00 | 2025-01-24 | |
MedChemExpress | HY-52121-50mg |
Windaus ketone |
55812-80-1 | 98.37% | 50mg |
¥2000 | 2024-07-24 |
Windaus Ketone 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
Windaus Ketoneに関する追加情報
Introduction to Windaus Ketone (CAS No. 55812-80-1)
Windaus Ketone, also known by its CAS registry number CAS No. 55812-80-1, is a significant compound in the field of organic chemistry. This ketone has garnered attention due to its unique properties and applications in various industries. Recent studies have highlighted its potential in drug discovery, material science, and as a precursor in the synthesis of complex molecules.
The molecular structure of Windaus Ketone is characterized by a sulfur-containing ketone group, which plays a crucial role in its reactivity and functionality. Its molecular formula, C13H14O2S2, indicates the presence of sulfur atoms that contribute to its distinctive chemical behavior. Researchers have explored its ability to undergo various transformations, making it a valuable intermediate in organic synthesis.
Recent advancements in synthetic methodologies have enhanced the efficiency of producing Windaus Ketone. For instance, studies published in 2023 have demonstrated the use of catalytic asymmetric synthesis to obtain enantiopure derivatives of this compound. Such developments are pivotal for applications in pharmaceuticals, where stereochemistry is critical.
In terms of physical properties, Windaus Ketone exhibits a melting point of approximately 78°C and a boiling point around 345°C under standard conditions. Its density is about 1.3 g/cm³, and it is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical processes that require controlled solubility profiles.
The application of Windaus Ketone extends beyond traditional chemical synthesis. Recent research has explored its role as a building block in the development of advanced materials, including polymers and nanoparticles. For example, a study published in Nature Chemistry highlighted its use as a key component in creating stimuli-responsive materials that can change their properties under specific environmental conditions.
In the pharmaceutical industry, Windaus Ketone has been investigated for its potential as an anti-inflammatory agent. Preclinical studies have shown that derivatives of this compound exhibit potent anti-inflammatory activity without significant toxicity, making them promising candidates for drug development.
The synthesis of CAS No. 55812-80-1 involves multi-step reactions that often require precise control over reaction conditions to achieve high yields and purity. Traditional methods include nucleophilic substitution and oxidation reactions, but modern approaches leverage green chemistry principles to minimize environmental impact.
In conclusion, Windaus Ketone (CAS No. 55812-80-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and recent advancements in synthetic methods continue to expand its utility in both academic research and industrial applications.
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